3-Fold Enhancement in Peptide Serum Metabolic Stability for Immune Checkpoint Inhibition
Incorporation of (S)-2-amino-3-(thiazol-5-yl)propanoic acid into peptide scaffolds significantly enhances metabolic stability. For peptides designed to inhibit the PD-1/PD-L1 immune checkpoint, this modification improved their metabolic stability in serum by 3-fold compared to unmodified peptide analogs lacking the thiazole moiety [1]. The thiazole ring's rigidity and unique hydrogen-bonding capabilities are the proposed mechanisms for this enhancement.
| Evidence Dimension | Metabolic stability in serum |
|---|---|
| Target Compound Data | 3-fold improvement over baseline |
| Comparator Or Baseline | Unmodified peptide analog |
| Quantified Difference | 3-fold |
| Conditions | In vitro serum stability assay for PD-1/PD-L1 inhibitory peptides |
Why This Matters
This quantified stability gain directly translates to longer in vivo half-life and potentially enhanced therapeutic efficacy, making it a superior building block for peptide-based drug candidates compared to natural amino acids.
- [1] Kuujia. (n.d.). Cas no 1343718-84-2 (2-amino-3-(1,3-thiazol-5-yl)propanoic acid). Kuujia. View Source
